molecular formula C7H7N3 B1599799 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89792-07-4

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Numéro de catalogue B1599799
Numéro CAS: 89792-07-4
Poids moléculaire: 133.15 g/mol
Clé InChI: YCQNXZAQYYNQTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 89792-07-4 . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives has been accomplished through various methods . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide .


Molecular Structure Analysis

The molecular structure of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” has been analyzed using techniques such as X-ray crystallography and IR spectrophotometry .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” have been studied, revealing its interactions with various enzymes and other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include its molecular weight, density, and melting point .

Applications De Recherche Scientifique

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrrolo[2,3-d]pyrimidines have been found to exhibit potent anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrrolo[2,3-d]pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

A SAR study indicated that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines reported in the same work. The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .

Anticancer Applications

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary of the Application

Pyrrolo[2,3-d]pyrimidines have been reported as potential FAK inhibitors, which could be used in the treatment of cancer .

Methods of Application or Experimental Procedures

The pyrrolo[2,3-d]pyrimidine derivatives were tested for their ability to inhibit the FAK enzymatic action .

Results or Outcomes

One of the pyrrolo[2,3-d]pyrimidine derivatives, referred to as 64, suppressed the FAK enzymatic action at IC50 = 5.4 nM and inhibited the MDA-MB231 and A549 cancer cell lines with the IC50 range = 3.20 ± 0.41 to 17.41 ± 1.3 μM respectively .

Anticancer Applications (Design and Synthesis)

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a microwave technique, which is a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Results or Outcomes

The compounds were tested in vitro against seven selected human cancer cell lines. It was found that compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Inhibition of P21-Activated Kinase 4 (PAK4)

Specific Scientific Field

Molecular Biology

Summary of the Application

Pyrrolo[2,3-d]pyrimidines have been reported as potential inhibitors of PAK4, a kinase associated with a variety of cancers .

Methods of Application or Experimental Procedures

The inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

Results or Outcomes

The study provided insights into the binding modes and inhibitory mechanisms of these inhibitors, which could be useful for the design of new anticancer drugs .

Design and Synthesis for Anticancer Applications

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a microwave technique, which is a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Results or Outcomes

All compounds were tested in vitro against seven selected human cancer cell lines. It was found that compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Inhibition of P21-Activated Kinase 4 (PAK4)

Specific Scientific Field

Molecular Biology

Summary of the Application

Pyrrolo[2,3-d]pyrimidines have been reported as potential inhibitors of PAK4, a kinase associated with a variety of cancers .

Methods of Application or Experimental Procedures

The inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

Results or Outcomes

The study provided insights into the binding modes and inhibitory mechanisms of these inhibitors, which could be useful for the design of new anticancer drugs .

Safety And Hazards

Safety precautions for handling “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include wearing suitable protective clothing, gloves, and eye protection . It’s considered a low-toxicity substance, but long-term or excessive exposure can lead to irritation .

Orientations Futures

Research on “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives is ongoing, with a focus on developing more potent and effective targeted kinase inhibitors . The results of these studies could lead to the development of new therapeutic agents for various diseases.

Propriétés

IUPAC Name

2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNXZAQYYNQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470227
Record name 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

89792-07-4
Record name 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
27
Citations
RK Bommeraa, R Merugub, L Eppakayalaa - Chem. Methodol, 2019 - researchgate.net
Five positional isomers of pyrrolopyrimidines are known to be the results of fusion of pyrrole to the pyrimidine nucleous: pyrrolo [2.3-d] pyrimidine, pyrrolo [3.2-d] pyrimidine, pyrrolo [3.4-d…
Number of citations: 5 www.researchgate.net
EA Meade, M Sznaidman, GT Pollard… - European journal of …, 1998 - Elsevier
An extensive series of analogues of the lead anxiolytic 4-benzylamino-2-methylpyrrolo[2,3-d]pyrimidine 1 was synthesized and evaluated in the Geller-Seifter conflict test for anxiolytic …
Number of citations: 26 www.sciencedirect.com
ML Sznaidman, EA Meade, LM Beauchamp… - Bioorganic & Medicinal …, 1996 - Elsevier
From a group of pyrrolo[2,3-d]pyrimidine compounds that have been screened against influenza virus, one derivative, 4-(3-piperidinyl benzylamino)-2-methyl-7H-pyrrolo[2,3-d]…
Number of citations: 6 www.sciencedirect.com
L Eppakayala - xisdxjxsu.asia
In the present study, presence of DIPEA, a combination of 2, 3-dihydro-1H-inden-2-amine and 4-chloro-2-methyl-7H-pyrrolo [2, 3-d] pyrimidine was transformed into Pyrrolo [2, 3-d] …
Number of citations: 3 www.xisdxjxsu.asia
EA Meade, LM Beauchamp - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
4‐Benzylamino‐6‐methyl‐1H‐pyrrolo[3,2‐c]pyridine (2) and 4‐benzylamino‐6‐methyl‐1H‐pyrrolo[2,3‐b]pyridine (3) were synthesized as deaza analogues of the anxiolytic agent 4‐…
Number of citations: 13 onlinelibrary.wiley.com
TI Aarhus, V Teksum, A Unger… - European Journal of …, 2023 - Wiley Online Library
The colony‐stimulating factor 1 receptor (CSF1R) is a protein kinase emerging as an attractive target with clinical relevance in cancer, CNS and inflammatory diseases. Molecular …
A Gangjee, Y Zhao, L Lin, S Raghavan… - Journal of medicinal …, 2010 - ACS Publications
Two classes of molecules were designed and synthesized based on a 6-CH 3 cyclopenta[d]pyrimidine scaffold and a pyrrolo[2,3-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidines …
Number of citations: 83 pubs.acs.org
T Akaki, Y Bessho, T Ito, S Fujioka, M Ubukata… - Bioorganic & Medicinal …, 2021 - Elsevier
A fragment-based lead discovery approach was applied to Pyruvate Dehydrogenase Kinases (PDHKs) to discover inhibitors against the ATP binding site with novel chemotypes. X-ray …
Number of citations: 7 www.sciencedirect.com
D Lee Walmsley, JB Murray, P Dokurno… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase DYRK1A has been implicated in regulation of a variety of cellular processes associated with cancer progression, including cell cycle control, DNA damage …
Number of citations: 27 pubs.acs.org
P Naus, O Caletkova, P Konecny… - Journal of Medicinal …, 2014 - ACS Publications
A series of 80 7-(het)aryl- and 7-ethynyl-7-deazapurine ribonucleosides bearing a methoxy, methylsulfanyl, methylamino, dimethylamino, methyl, or oxo group at position 6, or 2,6-…
Number of citations: 92 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.